Home > Products > Screening Compounds P64421 > 1-Methyl-L-tryptophan
1-Methyl-L-tryptophan - 21339-55-9

1-Methyl-L-tryptophan

Catalog Number: EVT-252872
CAS Number: 21339-55-9
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyl-L-tryptophan (1-MT) is a tryptophan (Trp) analog. [, , , ] It serves as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of Trp metabolism. [, , , , , ] 1-MT is widely used in scientific research to explore the biological functions of IDO and the therapeutic potential of IDO inhibition in various diseases. [, , , , , , , ]

L-Tryptophan (Trp)

  • Relevance: L-Tryptophan is the natural substrate of indoleamine 2,3-dioxygenase (IDO), the enzyme that 1-Methyl-L-Tryptophan (1-MT) inhibits. [, , , , , , , , , , , , , , , , , , , , , , , ] Both compounds share a similar structure, with 1-MT having a methyl group attached to the indole nitrogen, which hinders its degradation by IDO. This inhibition by 1-MT leads to increased availability of L-tryptophan for serotonin synthesis and other metabolic pathways.

1-Methyl-D-Tryptophan (MDT)

  • Relevance: Both 1-MT and MDT are competitive inhibitors of IDO, but MDT is currently under clinical evaluation as a potential antitumor immunotherapeutic agent. [] The papers highlight that both 1-MT and MDT effectively inhibit IDO in preclinical tumor models. []

Kynurenine (KYN)

  • Relevance: 1-Methyl-L-tryptophan, by inhibiting IDO, reduces the production of kynurenine. [, , , ] This decrease in kynurenine levels can have implications for immune regulation, inflammation, and neurotransmission.

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)

    Interferon-γ (IFN-γ)

    • Relevance: IFN-γ is a potent inducer of IDO expression. [, , ] Several papers investigate the interplay between interferon-γ, IDO, and 1-Methyl-L-tryptophan in the context of immune regulation, inflammation, and cancer. [, , ] 1-MT's ability to inhibit IDO can modulate the effects of IFN-γ.

    Tumor Necrosis Factor α (TNF-α)

    • Relevance: TNF-α is involved in the upregulation of IDO1 expression. [, ] This is relevant because the paper investigates the role of 1-Methyl-L-tryptophan in modulating the IDO1/PD-L1 axis upon TNF-α stimulation. []

    5-Hydroxytryptophan (5-HTP)

    • Relevance: While not directly mentioned as a compound studied, the paper discusses 5-HTP as a product of tryptophan metabolism, highlighting the downstream effects of IDO inhibition by 1-Methyl-L-tryptophan. [] Increased L-tryptophan availability due to 1-MT can potentially lead to higher 5-HTP and serotonin synthesis.

    Serotonin (5-HT)

    • Relevance: The paper discusses the impact of 1-Methyl-L-tryptophan on serotonin levels in the context of ethanol addiction and withdrawal. [] By inhibiting IDO, 1-MT increases tryptophan availability for serotonin synthesis, potentially ameliorating some of the emotional deficits associated with ethanol withdrawal.

    β-(1-Azulenyl)-L-alanine

    • Relevance: This compound is mentioned as a substrate for engineered MmPylRS variants, which are derived from the same enzyme family as IDO. [] Although not a direct target of 1-Methyl-L-tryptophan, it highlights the potential for engineering enzymes to utilize structurally similar substrates.

    3-Benzothienyl-L-alanine

    • Relevance: Similar to β-(1-Azulenyl)-L-alanine, 3-benzothienyl-L-alanine is mentioned as a substrate for engineered MmPylRS variants. [] The study shows that modifications in the enzyme's active site can alter its substrate specificity, indicating potential avenues for developing more specific or potent inhibitors like 1-Methyl-L-tryptophan for IDO.
    Overview

    1-Methyl-L-tryptophan is a methylated derivative of the amino acid L-tryptophan, which plays a crucial role in various biological processes, including serotonin synthesis. It is particularly notable for its immunomodulatory properties and potential applications in cancer therapy and neuroimaging.

    Source

    1-Methyl-L-tryptophan is derived from L-tryptophan through a methylation reaction. This compound can be synthesized using various chemical methods involving methylating agents such as methyl iodide or dimethyl sulfate in the presence of alkaline conditions.

    Classification

    1-Methyl-L-tryptophan belongs to the class of amino acid derivatives and is categorized as a tryptophan analog. It is often studied for its pharmacological effects and biochemical pathways, particularly in relation to serotonin metabolism.

    Synthesis Analysis

    Methods

    The synthesis of 1-methyl-L-tryptophan can be achieved through several methods, with the most common involving the reaction of L-tryptophan with a methylating agent.

    Technical Details:

    • A typical synthesis method involves dissolving L-tryptophan in an inert solvent, such as toluene or acetonitrile, and adding a suitable alkaline agent like potassium hydroxide.
    • Methyl iodide is then introduced as the methylating agent, leading to the formation of 1-methyl-L-tryptophan through nucleophilic substitution.
    • The process includes steps like extraction, washing, and recrystallization to purify the product, yielding high purity levels (up to 100% purity) with good yields (around 71%) .
    Molecular Structure Analysis

    Structure

    1-Methyl-L-tryptophan has a molecular formula of C₁₁H₁₂N₂O, with a molar mass of approximately 188.23 g/mol. The compound features an indole ring structure characteristic of tryptophan, with a methyl group attached at the nitrogen atom.

    Data

    The structural representation can be depicted as follows:

    Structure C11H12N2O\text{Structure }\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}

    Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy are commonly used to confirm the structure and purity of synthesized 1-methyl-L-tryptophan .

    Chemical Reactions Analysis

    Reactions

    1-Methyl-L-tryptophan can undergo various biochemical reactions, primarily related to its role in tryptophan metabolism.

    Technical Details:

    • It can act as a substrate for enzymes involved in serotonin synthesis.
    • Additionally, it may interact with indoleamine 2,3-dioxygenase (IDO), influencing kynurenine pathway metabolism.

    Studies have shown that treatment with 1-methyl-L-tryptophan can alter levels of tryptophan metabolites like kynurenine and kynurenic acid in biological systems .

    Mechanism of Action

    Process

    1-Methyl-L-tryptophan exerts its effects primarily through modulation of the immune response and interference with tryptophan metabolism.

    Data:

    • It inhibits IDO activity, leading to increased levels of tryptophan and its downstream metabolites while decreasing kynurenine production.
    • This mechanism has implications for enhancing antitumor immunity by preventing tumor-induced immune suppression .
    Physical and Chemical Properties Analysis

    Physical Properties

    1-Methyl-L-tryptophan appears as a white crystalline solid with a melting point around 269 °C.

    Chemical Properties

    The compound is soluble in organic solvents like ethanol and methanol but exhibits limited solubility in water. It is stable under normal conditions but may decompose under extreme pH or temperature conditions.

    Relevant data indicates that its stability and solubility characteristics make it suitable for various biological applications and experimental setups .

    Applications

    Scientific Uses

    1-Methyl-L-tryptophan has several significant applications in scientific research:

    • Immunotherapy: It is being explored as an immunomodulator that can enhance the efficacy of cancer treatments by counteracting immune suppression induced by tumors .
    • Neuroimaging: Radiolabeled derivatives such as carbon-11 labeled 1-methyl-L-tryptophan are utilized in positron emission tomography (PET) imaging to study serotonin synthesis rates in the brain .

    These applications underscore its importance in both clinical research and therapeutic development, particularly in oncology and neurobiology.

    Introduction to 1-Methyl-L-Tryptophan in Biomedical Research

    1-Methyl-L-tryptophan (1-L-MT) is a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in the kynurenine pathway of tryptophan catabolism. This small molecule has emerged as a critical experimental tool and therapeutic candidate in immuno-oncology due to its ability to reverse tumor-associated immune suppression. IDO1 overexpression in tumors depletes local tryptophan and accumulates immunosuppressive metabolites (e.g., kynurenine), creating a tolerogenic microenvironment that facilitates immune evasion [1] [4]. By blocking IDO1 activity, 1-L-MT aims to restore effector T-cell function and enhance anti-tumor immunity. Its significance extends beyond direct enzyme inhibition, as it modulates complex immunometabolic networks involving stress-response kinases and transcriptional regulators [6] [10].

    Historical Context and Discovery of IDO Inhibitors

    The development of 1-L-MT originated from foundational studies in reproductive immunology. In 1998, Munn and Mellor demonstrated that IDO1 inhibition by 1-methyl-tryptophan prevented maternal T-cell tolerance to allogeneic fetuses in mice [1]. This established IDO1 as a key mediator of immune tolerance and catalyzed research into its role in cancer. Early structural studies revealed that 1-L-MT binds the heme iron of IDO1 but cannot undergo catalytic cleavage due to its N1-methyl group, making it a "suicide substrate" inhibitor [5] [9].

    Parallel work identified Bin1 (a tumor suppressor frequently attenuated in cancers) as a negative regulator of IDO1 expression. Bin1 deficiency correlated with IDO1 upregulation in tumors, providing a genetic link between oncogenesis and IDO-mediated immunosuppression [1]. These insights propelled 1-L-MT into oncology research, where it showed synergistic effects with chemotherapy in preclinical breast cancer models by enhancing T-cell infiltration and reducing regulatory T-cell (Treg) activity [1] [6].

    Table 1: Key Milestones in IDO Inhibitor Development

    YearDiscoverySignificance
    1991First synthesis of 1-MT as an IDO inhibitorIdentified competitive inhibition mechanism [5]
    19981-MT blocks fetal-maternal tolerance in miceEstablished IDO's role in immune evasion [1]
    2003Bin1 deficiency linked to IDO1 upregulation in tumorsRevealed genetic basis for IDO dysregulation in cancer [1]
    2011Paradoxical immunosuppression by D-isomer in human cellsHighlighted isomer-specific biological effects [9]
    2015Radiotracers for 1-MT isomers (¹¹C-labeled) developedEnabled pharmacokinetic imaging in vivo [8]

    Role of 1-Methyl-L-Tryptophan in Immune Checkpoint Modulation

    1-L-MT disrupts immunosuppressive circuitry through multimodal mechanisms:

    • Tryptophan Deprivation Mitigation: By inhibiting IDO1, 1-L-MT preserves local tryptophan levels, preventing GCN2 kinase activation in T cells. GCN2 induces anergy and stalling of protein synthesis during amino acid scarcity [1] [4].
    • Kynurenine Pathway Suppression: Reduced kynurenine (Kyn) production diminishes activation of the aryl hydrocarbon receptor (AhR). AhR signaling promotes Treg differentiation, inhibits dendritic cell maturation, and drives IL-6-mediated inflammatory programming [4] [6] [10].
    • Synergy with Conventional Therapies: In glioblastoma models, 1-L-MT enhanced radiotherapy efficacy by counteracting radiation-induced IDO1 upregulation and Treg expansion [2]. Similarly, it potentiated PD-1 checkpoint blockade by reversing T-cell exhaustion in melanoma models [4].

    Notably, 1-L-MT exhibits off-target immunomodulatory effects. It diverts tryptophan catabolism toward the kynurenic acid (KYNA) branch, independently of IDO1 inhibition. KYNA activates anti-inflammatory receptors (GPR35, AhR), potentially dampening excessive inflammation [5]. This shift was observed in murine splenocytes, human blood, and IDO1-knockout mice, indicating IDO1-independent mechanisms.

    Table 2: Molecular Targets and Immune Consequences of 1-L-MT

    TargetEffect of 1-L-MTDownstream Immune Impact
    IDO1 enzymeCompetitive inhibitionRestores tryptophan levels; blocks kynurenine production
    GCN2 kinaseIndirect suppressionPrevents T-cell anergy and differentiation into Tregs
    AhR signalingAttenuated activationReduces Treg expansion; enhances dendritic cell maturation
    Kynurenine pathwayShifts catabolism to kynurenic acid (KYNA)Activates GPR35/AhR-mediated anti-inflammatory signals

    Comparative Analysis of Stereoisomers: 1-Methyl-L-Tryptophan vs. 1-Methyl-D-Tryptophan

    The stereoisomers of 1-methyl-tryptophan exhibit distinct pharmacological and biological profiles:

    • Enzymatic Inhibition Specificity:
    • 1-L-MT: Potently inhibits IDO1 (Kᵢ ≈ 19 µM) but has minimal effect on IDO2 [9]. It reduces kynurenine production in human cancer cells (e.g., SKOV-3 ovarian carcinoma) [9].
    • 1-D-MT (Indoximod): Weak IDO1 inhibitor (Kᵢ > 100 µM) but preferentially blocks IDO2. Paradoxically, it increases kynurenine production and IDO1 expression in human cancer cells via p38/JNK-dependent pathways, exacerbating immunosuppression in vitro [9].

    • Pharmacokinetics and Biodistribution:PET imaging with ¹¹C-labeled isomers revealed stark differences:

    • 1-L-MT: Accumulates in the pancreas (SUV 2.28) due to amino acid transporter affinity [8].
    • 1-D-MT: Concentrates in kidneys (SUV 6.03) with rapid renal clearance, suggesting limited tumor penetration [8].

    • Biological Activities:

    • 1-L-MT: Reverses T-cell suppression in mixed lymphocyte reactions (MLRs) with cancer cells [9].
    • 1-D-MT: Inhibits T-cell proliferation in MLRs and elevates immunosuppressive kynurenine [9]. Despite this, it showed superior anti-tumor activity in early murine studies, potentially through IDO2 blockade or undefined mechanisms [8] [9].

    Table 3: Comparative Properties of 1-MT Stereoisomers

    Property1-Methyl-L-Tryptophan1-Methyl-D-Tryptophan (Indoximod)
    IDO1 InhibitionPotent (Kᵢ = 19 µM)Weak (Kᵢ > 100 µM)
    IDO2 InhibitionMinimalPreferential
    Kynurenine LevelsDecreases in tumor cellsIncreases in tumor cells
    BiodistributionPancreas-selectiveKidney-selective
    T-cell ModulationReverses suppressionMay exacerbate suppression

    Therapeutic Implications and Challenges

    Despite promising preclinical data, clinical trials of IDO inhibitors (including 1-D-MT) combined with checkpoint blockers yielded disappointing results. The ECHO-301 trial (1-D-MT + pembrolizumab) showed no survival benefit in melanoma, highlighting knowledge gaps in target engagement and patient stratification [4]. 1-L-MT faces additional challenges:

    • Metabolic Bypass: Tumors may exploit alternative tryptophan catabolic pathways (e.g., TDO2 or IL4I1) [6] [10].
    • Compensatory Feedback: Radiation or chemotherapy can induce IDO1 expression, necessitating sustained inhibition [2].
    • KYNA-Mediated Effects: Elevated kynurenic acid may exert context-dependent immunosuppression [5].

    Novel strategies include PET-guided dosing using ¹¹C-1-L-MT to confirm tumor delivery and dual IDO1/TDO2 inhibitors to overcome enzymatic redundancy [8] [10].

    Properties

    CAS Number

    21339-55-9

    Product Name

    1-Methyl-L-tryptophan

    IUPAC Name

    (2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid

    Molecular Formula

    C12H14N2O2

    Molecular Weight

    218.25 g/mol

    InChI

    InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m0/s1

    InChI Key

    ZADWXFSZEAPBJS-JTQLQIEISA-N

    SMILES

    CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N

    Synonyms

    1-L-MT
    1-methyl-L-tryptophan

    Canonical SMILES

    CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N

    Isomeric SMILES

    CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.